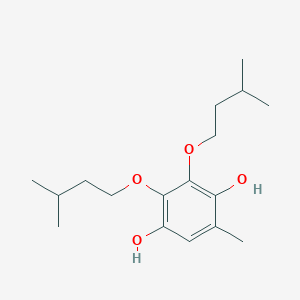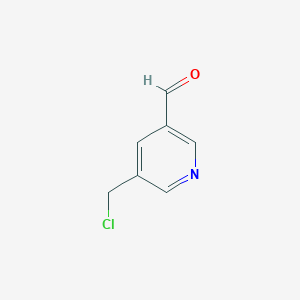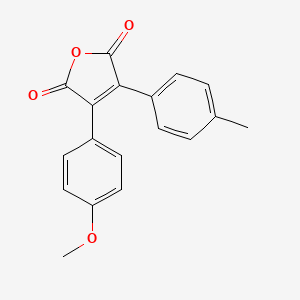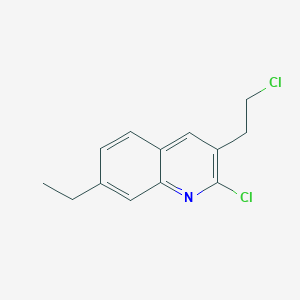![molecular formula C17H30N2O8 B12631655 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate involves the reaction of 4-methyl-1-piperidinylmethyl chloride with azepane in the presence of a base, followed by the addition of oxalic acid to form the dioxalate salt . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate involves its interaction with specific molecular targets and pathways within cells . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate can be compared with other similar compounds, such as:
2-(1-Methyl-2-piperidinyl)azepane: This compound has a similar structure but lacks the dioxalate group, which may result in different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in pharmaceuticals and research.
The uniqueness of this compound lies in its specific structure, which includes both the piperidine and azepane rings, as well as the dioxalate group, contributing to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H30N2O8 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-[(4-methylpiperidin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C13H26N2.2C2H2O4/c1-12-6-9-15(10-7-12)11-13-5-3-2-4-8-14-13;2*3-1(4)2(5)6/h12-14H,2-11H2,1H3;2*(H,3,4)(H,5,6) |
Clave InChI |
GCUFCURFABLHJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)

![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)


![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)

![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)


